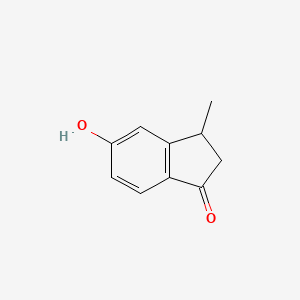
5-Hydroxy-3-methyl-1-indanone
Übersicht
Beschreibung
5-Hydroxy-3-methyl-1-indanone is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-3-methyl-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-3-methyl-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microbiological Transformations :
- 5-Hydroxy-3-methyl-1-indanone is a product of microbial transformations of nonsteroidal structures, including the microbiological cleavage of nitrofurane derivatives (Wieglepp, Hoyer, & Kieslich, 1973).
Energetic Characterization in Biomass Degradation :
- This compound is involved in biomass degradation. Its energetic characteristics were studied using calorimetric techniques and computational methodologies, contributing to our understanding of its role in biomass decomposition (Silva, Lima, & Ribeiro da Silva, 2018).
Synthesis and Antibacterial Activity :
- Synthetic routes to produce 4-Hydroxy-7-methyl-1-indanone, a variant of 5-Hydroxy-3-methyl-1-indanone, show its potential antibacterial activity. This is particularly relevant in pharmacology and medicinal chemistry (Kamat, Menezes, Siddhaye, & Paknikar, 2008).
Structural Revision in Natural Products :
- The compound plays a role in the structural revision of natural products. For instance, indanone derivatives isolated from Triphyophyllum peltatum were studied, highlighting the importance of 5-Hydroxy-3-methyl-1-indanone in understanding complex natural structures (Ishii et al., 2020).
Metabolites with Biological Activities :
- Studies on metabolites from various fungi, like Nodulisporium sp., reveal that derivatives of 5-Hydroxy-3-methyl-1-indanone exhibit various biological activities, including herbicidal, antifungal, and antibacterial properties (Dai et al., 2006).
Antioxidant Activity :
- Derivatives of this compound have been isolated from the fungus Xylaria sp. and evaluated for their antioxidant activities, demonstrating its potential in oxidative stress-related applications (Rukachaisirikul et al., 2013).
ACE Inhibitors :
- Novel triazole derivatives from 5-Hydroxy indanone derivatives have been synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors. This indicates its potential in cardiovascular drug development (Vulupala et al., 2018).
Nematicidal Activity :
- Compounds derived from the fermentation products of Marasmius berteroi, including variants of 5-Hydroxy-3-methyl-1-indanone, have shown nematicidal activity, which could be useful in agricultural applications (Yang et al., 2021).
Eigenschaften
IUPAC Name |
5-hydroxy-3-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPRDUJXKPSIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-methyl-1-indanone | |
CAS RN |
57878-30-5 | |
| Record name | 5-Hydroxy-3-methyl-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057878305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXY-3-METHYL-1-INDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81AOU8SN0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



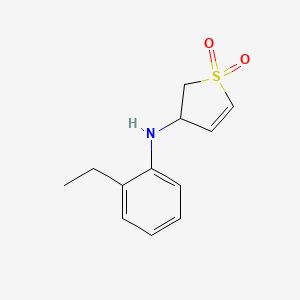

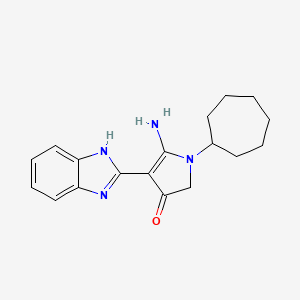
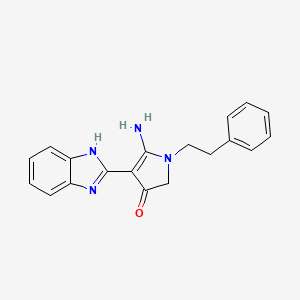
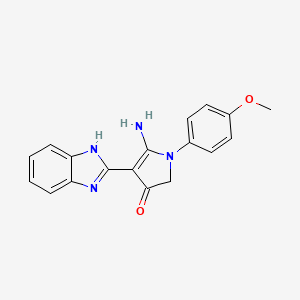
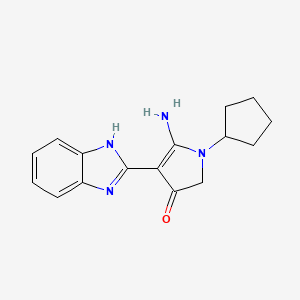
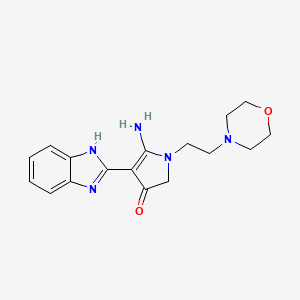

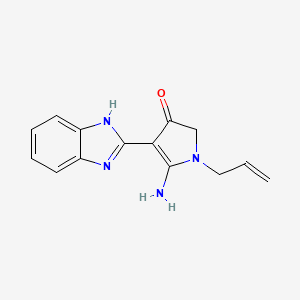
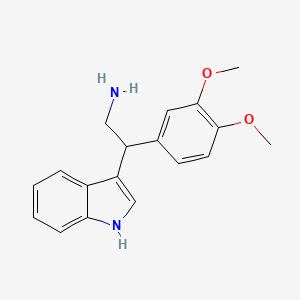
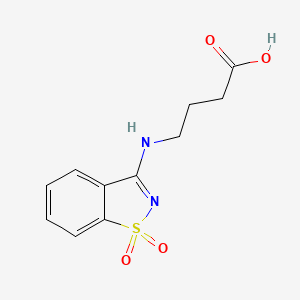
![2-Phenylimidazo[2,1-b][1,3]benzothiazole-6-carboxylic acid](/img/structure/B7732083.png)

